
3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of organic compounds related to 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide involves multiple steps, including bromination, acylation, and coupling reactions. For instance, compounds like 3-methylbenzamide and 2-bromobenzamides undergo specific reactions to introduce bromo and cyano functional groups, crucial for constructing similar complex molecules (Al Mamari & Al Lawati, 2019). The synthesis procedures are designed to ensure high yield and purity, employing various catalysts and reaction conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of similar compounds is determined using spectroscopic methods and X-ray crystallography, offering insights into the arrangement of atoms and the geometry of molecules. For example, N-3-hydroxyphenyl-4-methoxybenzamide's molecular structure was elucidated through single-crystal X-ray diffraction and DFT calculations, highlighting the significance of intermolecular interactions and molecular geometry (Karabulut et al., 2014). These analyses provide foundational knowledge on how structural features influence the chemical behavior and reactivity of such compounds.
Chemical Reactions and Properties
The chemical reactivity of this compound and its analogs involves various functional group transformations and coupling reactions. The compound's bromo and cyano groups are reactive sites that participate in nucleophilic substitution and addition reactions, enabling the synthesis of a wide range of derivatives with diverse chemical properties. Research on similar compounds has demonstrated the potential to undergo domino reactions, leading to novel heterocyclic structures (Li et al., 2009).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
Bromobenzamides are often utilized in the synthesis of complex organic molecules due to their reactivity. For instance, they serve as key intermediates in the copper-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones, highlighting their utility in constructing heterocyclic compounds with potential applications in medicinal chemistry and material science (Li et al., 2009), (Gogoi et al., 2014). Additionally, these compounds are used in copper(II)-catalyzed tandem synthesis to efficiently create 3-methyleneisoindolin-1-ones, which could have implications for developing new materials or pharmaceuticals (Pan et al., 2013).
Marine Natural Products and Antioxidant Activity
Research on nitrogen-containing bromophenols derived from marine sources such as the red alga Rhodomela confervoides has demonstrated significant antioxidant activity. These compounds, related structurally to bromobenzamides, exhibit potent scavenging activity against radicals, suggesting potential applications in food preservation, cosmetics, and pharmaceuticals as natural antioxidants (Li et al., 2012).
Advanced Materials and Surface Modification
Bromobenzamides have also been utilized in surface modification techniques to create antibacterial coatings. For example, the covalent immobilization of antibacterial furanones on silicon oxide surfaces, using a photoactive cross-linker derived from bromobenzamide, demonstrates the utility of these compounds in developing antibacterial surfaces with potential applications in healthcare and medical devices (Al‐Bataineh et al., 2009).
Green Chemistry and Biocatalysis
The application of bromobenzamides extends into green chemistry, where they are used in solvent-free syntheses and biocatalytic processes. This is exemplified by the synthesis of quinazolin-4(3H)-ones using tetrabutylammonium bromide, showcasing the potential of bromobenzamides in developing environmentally friendly chemical processes (Davoodnia et al., 2010).
Eigenschaften
IUPAC Name |
3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-3-15(7-6-14)12(16)10-5-4-9(2)11(13)8-10/h4-5,8H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUNHAMRBAWCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=CC(=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)
![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)
![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)
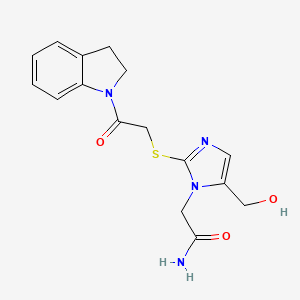
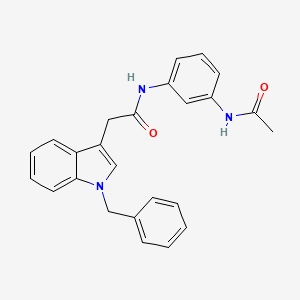
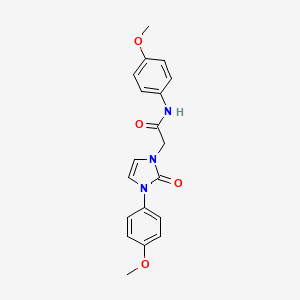
![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)
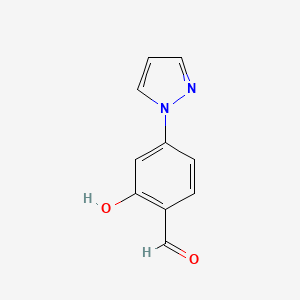
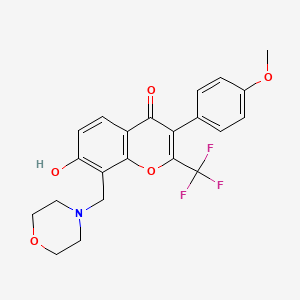
![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

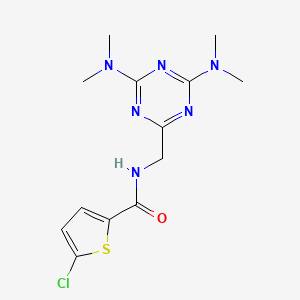
![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)
![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)